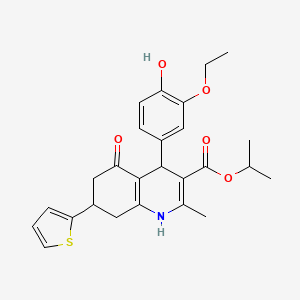![molecular formula C23H20ClN3O3 B11628832 (5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« (5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phényl}-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]imidazolidine-2,4-dione » est un composé organique complexe qui présente une combinaison de structures aromatiques et hétérocycliques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « (5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phényl}-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]imidazolidine-2,4-dione » implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation des intermédiaires pyrrole et imidazolidine, suivie de leur couplage dans des conditions spécifiques. Les réactifs courants peuvent inclure le chlorure de chlorobenzyl, la phénylhydrazine et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence de la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrrole, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction pourraient cibler le cycle imidazolidine, le convertissant potentiellement en différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la substitution pourrait introduire de nouveaux groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent dans la synthèse organique.
Biologie
En recherche biologique, le composé pourrait être étudié pour son potentiel en tant qu’agent pharmaceutique. Ses caractéristiques structurales suggèrent qu’il pourrait interagir avec des cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, le composé pourrait être exploré pour ses propriétés thérapeutiques. Il pourrait présenter une activité contre certaines maladies, telles que le cancer ou les maladies infectieuses, en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
(5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action de « (5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phényl}-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]imidazolidine-2,4-dione » dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires pourraient inclure des protéines impliquées dans les voies de signalisation cellulaire, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phényl}-2,5-diméthyl-1H-pyrrol-3-yl)méthylidène]imidazolidine-2,4-dione : présente des similitudes avec d’autres composés hétérocycliques, tels que les imidazoles et les pyrroles.
Imidazoles : Connues pour leurs propriétés antifongiques et antibactériennes.
Pyrroles : Souvent utilisés dans la synthèse de produits pharmaceutiques et de colorants.
Unicité
Ce qui distingue ce composé, c’est sa combinaison spécifique de groupes fonctionnels et de cycles aromatiques, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C23H20ClN3O3 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
(5E)-5-[[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)19-7-9-20(10-8-19)30-13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12+ |
Clé InChI |
ZNSCSFQYSIOXEP-CIAFOILYSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)/C=C/4\C(=O)NC(=O)N4 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)C=C4C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628752.png)
![4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11628755.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628761.png)

![(6Z)-6-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628778.png)

![N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide](/img/structure/B11628784.png)
![(2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11628799.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628808.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11628809.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11628820.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628824.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628825.png)
